molecular formula C13H15ClF3NO B11842098 5-(Trifluoromethyl)-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride

5-(Trifluoromethyl)-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride

Cat. No.: B11842098
M. Wt: 293.71 g/mol
InChI Key: ASEJAZIAAFMPCF-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-3H-spiro[benzofuran-2,4’-piperidine] hydrochloride is a synthetic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of a trifluoromethyl group and a benzofuran moiety in its structure makes it an interesting subject for various chemical and pharmaceutical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)-3H-spiro[benzofuran-2,4’-piperidine] hydrochloride typically involves multiple steps. One common method includes the formation of the benzofuran ring followed by the introduction of the trifluoromethyl group. The spiro connection is then established through a cyclization reaction. Specific reagents and catalysts, such as palladium or boron-based compounds, are often used to facilitate these reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. The choice of solvents, temperature control, and reaction time are critical factors in scaling up the synthesis for industrial purposes .

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)-3H-spiro[benzofuran-2,4’-piperidine] hydrochloride can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

5-(Trifluoromethyl)-3H-spiro[benzofuran-2,4’-piperidine] hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)-3H-spiro[benzofuran-2,4’-piperidine] hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spiro compounds and benzofuran derivatives, such as:

  • 5-(Trifluoromethyl)-2H-spiro[1-benzofuran-3,4-piperidine] hydrochloride
  • 5-(Trifluoromethyl)-3H-spiro[benzofuran-2,4’-piperidine] hydrobromide

Uniqueness

What sets 5-(Trifluoromethyl)-3H-spiro[benzofuran-2,4’-piperidine] hydrochloride apart is its specific trifluoromethyl and spiro structure, which imparts unique chemical and biological properties. These properties make it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C13H15ClF3NO

Molecular Weight

293.71 g/mol

IUPAC Name

5-(trifluoromethyl)spiro[3H-1-benzofuran-2,4'-piperidine];hydrochloride

InChI

InChI=1S/C13H14F3NO.ClH/c14-13(15,16)10-1-2-11-9(7-10)8-12(18-11)3-5-17-6-4-12;/h1-2,7,17H,3-6,8H2;1H

InChI Key

ASEJAZIAAFMPCF-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CC3=C(O2)C=CC(=C3)C(F)(F)F.Cl

Origin of Product

United States

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